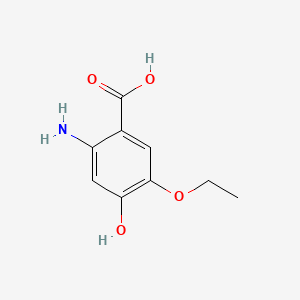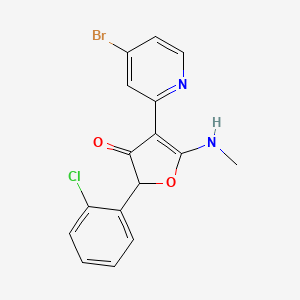
(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-BPA13,TYR19)-Melanin-Concentrating Hormone (HUMAN, MOUSE, RAT) is a synthetic analog of the naturally occurring melanin-concentrating hormone. This compound is used in various scientific research applications, particularly in the fields of neurobiology and endocrinology. Melanin-concentrating hormone is a neuropeptide that plays a crucial role in regulating feeding behavior, energy homeostasis, and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-BPA13,TYR19)-Melanin-Concentrating Hormone involves solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The peptide chain is elongated step-by-step until the desired sequence is achieved. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of (D-BPA13,TYR19)-Melanin-Concentrating Hormone follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of advanced purification techniques, such as preparative high-performance liquid chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(D-BPA13,TYR19)-Melanin-Concentrating Hormone can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences.
Scientific Research Applications
(D-BPA13,TYR19)-Melanin-Concentrating Hormone is widely used in scientific research due to its role in various physiological processes. Some key applications include:
Neurobiology: Studying the role of melanin-concentrating hormone in regulating feeding behavior, energy homeostasis, and mood.
Endocrinology: Investigating the hormone’s effects on metabolic processes and its potential therapeutic applications in metabolic disorders.
Pharmacology: Developing and testing new drugs that target melanin-concentrating hormone receptors for the treatment of obesity and other related conditions.
Biochemistry: Understanding the structure-function relationships of melanin-concentrating hormone and its analogs.
Mechanism of Action
(D-BPA13,TYR19)-Melanin-Concentrating Hormone exerts its effects by binding to specific receptors on the surface of target cells. These receptors are G-protein-coupled receptors that activate intracellular signaling pathways upon ligand binding. The activation of these pathways leads to various physiological responses, such as changes in feeding behavior and energy expenditure. The molecular targets and pathways involved include the melanocortin system and the hypothalamic-pituitary-adrenal axis.
Comparison with Similar Compounds
Similar Compounds
Melanin-Concentrating Hormone: The naturally occurring form of the hormone.
Melanin-Concentrating Hormone Analog 1: A synthetic analog with modifications at specific amino acid residues.
Melanin-Concentrating Hormone Analog 2: Another synthetic analog with different modifications.
Uniqueness
(D-BPA13,TYR19)-Melanin-Concentrating Hormone is unique due to its specific amino acid substitutions at positions 13 and 19. These modifications can alter the peptide’s biological activity, receptor binding affinity, and stability, making it a valuable tool for studying the physiological roles of melanin-concentrating hormone and developing potential therapeutic agents.
Properties
CAS No. |
183606-10-2 |
|---|---|
Molecular Formula |
C116H164N30O27S4 |
Molecular Weight |
2539.011 |
InChI |
InChI=1S/C116H164N30O27S4/c1-61(2)49-80-97(156)129-58-91(149)130-74(27-17-43-125-114(119)120)102(161)145-94(63(5)6)111(170)141-83(52-65-31-35-68(36-32-65)95(154)67-23-13-10-14-24-67)104(163)135-79(29-19-45-127-116(123)124)112(171)146-46-20-30-89(146)110(169)144-88(109(168)139-84(54-69-57-128-73-26-16-15-25-71(69)73)106(165)132-76(39-40-90(118)148)99(158)142-86(113(172)173)53-66-33-37-70(147)38-34-66)60-177-176-59-87(108(167)134-78(42-48-175-8)100(159)137-80)143-98(157)75(28-18-44-126-115(121)122)131-103(162)81(50-62(3)4)138-101(160)77(41-47-174-7)133-107(166)85(56-93(152)153)140-105(164)82(51-64-21-11-9-12-22-64)136-96(155)72(117)55-92(150)151/h9-16,21-26,31-38,57,61-63,72,74-89,94,128,147H,17-20,27-30,39-56,58-60,117H2,1-8H3,(H2,118,148)(H,129,156)(H,130,149)(H,131,162)(H,132,165)(H,133,166)(H,134,167)(H,135,163)(H,136,155)(H,137,159)(H,138,160)(H,139,168)(H,140,164)(H,141,170)(H,142,158)(H,143,157)(H,144,169)(H,145,161)(H,150,151)(H,152,153)(H,172,173)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84-,85-,86-,87-,88-,89-,94-/m0/s1 |
InChI Key |
BPELSCSTXKDVRG-CCNPXSCZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=C(C=C7)C(=O)C8=CC=CC=C8)C(C)C)CCCNC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,6aS)-3,3-difluoro-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B574259.png)
![Oxazolo[2,3,4-cd]pyrrolizine](/img/structure/B574260.png)
![N2-Ethyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574262.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B574263.png)



![1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone](/img/structure/B574273.png)
![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)
